molecular formula C27H26O17 B600212 Apigenin-7-diglucuronide CAS No. 74696-01-8

Apigenin-7-diglucuronide

Cat. No.: B600212
CAS No.: 74696-01-8
M. Wt: 622.5 g/mol
InChI Key: SJFTVAAHLRFBST-NSHQGHFVSA-N
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Description

Apigenin-7-diglucuronide is a flavonoid glycoside found in various medicinal plants. It is known for its anti-inflammatory and antioxidant activities. This compound has been studied for its potential health benefits, including its ability to protect retinas from bright light-induced photoreceptor degeneration by inhibiting retinal oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Apigenin-7-diglucuronide involves the glucuronidation of apigenin. One method involves the use of uridine diphosphate glucuronic acid as a glucuronide donor in the presence of glucuronosyltransferase enzymes. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to produce the compound in large quantities. The product is then extracted and purified using standard industrial purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Apigenin-7-diglucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Apigenin-7-diglucuronide has a wide range of scientific research applications:

Mechanism of Action

Apigenin-7-diglucuronide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apigenin-7-diglucuronide is unique due to its dual glucuronide groups, which enhance its solubility and bioavailability compared to other similar compounds. This makes it a more effective compound for therapeutic applications .

Properties

CAS No.

74696-01-8

Molecular Formula

C27H26O17

Molecular Weight

622.5 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m1/s1

InChI Key

SJFTVAAHLRFBST-NSHQGHFVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O

Synonyms

Apigenin 7-O-diglucuronide;  5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl O-b-D-glucopyranuronosyl-b-D-glucopyranosiduronic acid

Origin of Product

United States

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